1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is a heterocyclic compound notable for its fused ring system that incorporates both a pyridine and a diazepine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified under the broader category of diazepines, which are known for their psychoactive properties and therapeutic uses in treating anxiety and other conditions.
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is classified as a heterocyclic compound within the diazepine family. Its structural uniqueness arises from the integration of both pyridine and diazepine rings, contributing to its distinct chemical properties and biological interactions.
The synthesis of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors. For instance:
The synthesis often employs techniques such as refluxing or microwave-assisted synthesis to facilitate the reaction. Analytical methods like nuclear magnetic resonance spectroscopy are commonly used to confirm the structure of the synthesized compound.
The molecular formula for 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is . The compound features a fused bicyclic structure consisting of a pyridine ring fused to a diazepine ring.
The compound can participate in various chemical reactions typical of diazepines and pyridines. Notably:
Reactions involving this compound often require specific conditions such as inert atmospheres or particular solvents to prevent degradation or unwanted side reactions.
Research indicates that 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine interacts with various biological targets. These interactions may modulate neurotransmitter systems or enzyme activities:
Studies have shown that compounds structurally similar to this one exhibit significant effects on cell signaling pathways and gene expression.
The physical properties of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine include:
This compound exhibits typical reactivity associated with diazepines:
Due to its unique structure and potential biological activity, 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine is being explored for various applications:
This heterocyclic compound, characterized by CAS numbers 1437433-62-9 (free base) and 2408970-06-7 (dihydrochloride salt), represents a structurally distinct class of diazepine derivatives with emerging pharmacological significance. Its molecular framework combines a partially saturated 1,4-diazepine ring fused with a pyridine system, methylated at the N1 position, yielding the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol for the free base [3]. The molecule's architecture positions it as a constrained polyamine with potential for diverse biological interactions, distinguishing it from classical benzodiazepines through its pyridine-containing fusion rather than benzene. Its SMILES notation (CN1CCCNC2=C1C=CN=C2) precisely captures the connectivity, highlighting the methyl group attachment at N1 and the characteristic pyridine nitrogen [3]. This structural profile underpins its interest as a scaffold in medicinal chemistry and drug discovery.
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine belongs to the broader diazepine class, defined by a seven-membered ring containing two nitrogen atoms. Its specific classification hinges on two key structural features:
Ring Fusion and Heteroatom Positioning: The compound is a pyridodiazepine, resulting from the fusion of a pyridine ring across the 3,4-bonds of the 1,4-diazepine core. This contrasts sharply with the more prevalent 1,4-benzodiazepines (e.g., diazepam), where a benzene ring is fused across the same bonds [5]. The presence of the pyridine nitrogen atom within the fused ring system significantly alters electronic properties and potential hydrogen-bonding interactions compared to the all-carbon benzene ring. The specific fusion type, pyrido[3,4-b][1,4]diazepine, dictates the orientation of the pyridine nitrogen relative to the diazepine ring [7].
Saturation and Substitution: The designation "2,3,4,5-tetrahydro" indicates partial saturation of the diazepine ring, reducing it from a potentially aromatic 10π-electron system to a non-aromatic, more flexible seven-membered ring containing two amine functionalities (one tertiary, N1-methylated, and one secondary). This saturation contrasts with fully unsaturated diazepines like diazepam and introduces conformational flexibility and basicity at the secondary amine (NH) [3] [4]. The methyl group attached to N1 (tertiary amine) is a defining substituent, preventing quaternization and influencing lipophilicity and steric bulk [10].
Table 1: Structural Comparison of Key Diazepine Derivatives
Compound Name | Core Structure | Fused Ring | Key Substituents | CAS Number | Molecular Formula |
---|---|---|---|---|---|
1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine | Partially Sat. 1,4-Diazepine | Pyridine (3,4-b) | Methyl (N1) | 1437433-62-9 | C₉H₁₃N₃ |
1-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Partially Sat. 1,4-Diazepine | Benzene | Methyl (N1) | 32900-36-0 | C₁₀H₁₄N₂ |
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine | Partially Sat. 1,4-Diazepine | Benzene | H (N1) | 5946-39-4 | C₉H₁₂N₂ |
Diazepam (7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) | Unsaturated 1,4-Diazepine | Benzene | Methyl (N1), Phenyl (C5), Cl (C7), O=C (C2) | 439-14-5 | C₁₆H₁₃ClN₂O |
The development of 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine stems from targeted explorations within heterocyclic chemistry aimed at modifying privileged pharmacophores for enhanced properties. While its exact date of first synthesis isn't explicitly documented in the available sources, its emergence is intrinsically linked to two broader trends:
Evolution Beyond Classical Benzodiazepines: The immense success of 1,4-benzodiazepines (e.g., diazepam, chlordiazepoxide) as central nervous system agents spurred intense research into structurally related heterocycles [5] [9]. This included replacing the benzene ring with other aromatic systems like pyridine, aiming to modulate receptor affinity, metabolic stability, physicochemical properties (e.g., solubility, basicity), and side-effect profiles [9]. The pyrido[3,4-b][1,4]diazepine scaffold represents a deliberate bioisosteric strategy, replacing the benzene of the benzodiazepine core with a pyridine ring fused at the 3,4-positions [7]. This modification introduces a nitrogen atom into the fused ring system, significantly altering electronic distribution and offering an additional hydrogen-bond acceptor site.
Rational Design for Novel Targets: More recently, the specific pyrido[3,4-b][1,4]diazepine scaffold gained prominence through rational drug design efforts targeting non-CNS enzymes. A significant milestone was its identification as a core structure in potent inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis validated as an antibacterial target [7]. Researchers expanded upon earlier ene-amide series (naphthyridinone progenitors) by incorporating the partially saturated pyridodiazepine core. This modification was strategically chosen to introduce additional hydrogen-bonding capabilities and improve water solubility compared to the original, less polar scaffolds [7]. The synthesis of derivatives like compound 16c (C9H13N3-based structure) and the demonstration of its in vivo efficacy in a mouse infection model marked a key validation point for the therapeutic potential of this specific heterocyclic system beyond traditional benzodiazepine applications [7].
The synthesis of this compound and its derivatives typically involves complex heterocyclic formation strategies, potentially starting from appropriately substituted pyridine precursors and building the diazepine ring via cyclization reactions involving diamines or their equivalents, although detailed synthetic routes are not provided in the available sources [3]. Its listing by chemical suppliers like BLD Pharm and AiFChem primarily as a "research chemical" underscores its current status as an investigational scaffold rather than a marketed drug entity [3].
The 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine scaffold demonstrates significant potential across diverse pharmacological domains, primarily attributed to its ability to interact with critical biological targets. Key areas of relevance include:
Table 2: Key Pyridodiazepine-Based FabI Inhibitor Profile [7]
Compound Identifier | Core Structure Variation | Key Property Improvements | Biological Outcome |
---|---|---|---|
16c | Pyrido[3,4-b][1,4]diazepine derivative | Enhanced H-bonding vs. naphthyridinone; Increased solubility | Potent FabI inhibition; Efficacy in mouse infection model |
Cytotoxic/Anticancer Agents: While direct data on 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine itself is limited, closely related benzodiazepine and diazepine scaffolds are well-recognized for anticancer potential. For instance, functionalized benzo[b]pyrano[2,3-e][1,4]diazepines demonstrated significant in vitro cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) [8]. The presence of the diazepine ring fused with other heterocyclic systems (like benzopyran) appears crucial for this activity. Specific modifications, such as introducing pyrazole rings bearing carbothioamide fragments, markedly enhanced antitumor potency, yielding compounds with IC₅₀ values approaching those of the standard drug doxorubicin (~16-17 μM) [8]. This highlights the broader potential of diazepine-based scaffolds, including pyrido variants, in oncology drug discovery.
Central Nervous System (CNS) Modulation Potential: Although classical 1,4-benzodiazepines (e.g., diazepam, alprazolam) are iconic anxiolytics, sedatives, and anticonvulsants acting via GABAA receptor potentiation [5] [9], the pyrido[3,4-b][1,4]diazepine scaffold's direct interaction with GABA receptors is not explicitly reported in the available sources. However, structurally complex diazepine derivatives remain a major focus in CNS drug discovery. Novel tricyclic benzodiazepines and bioisosteres like imidazo[1,5-a]thieno[3,2-f][1,4]diazepines are actively explored as safer anxiolytics targeting GABAA receptor subtypes (e.g., α₂-subunit selective) to minimize sedation and dependence risks associated with classical benzodiazepines [9]. The presence of the diazepine ring is a common and often essential feature for binding to the benzodiazepine site on GABAA receptors. While the pyrido[3,4-b] fusion differs from the benzo or thieno fusions used in many CNS-active diazepines, its potential to interact with these or other CNS targets cannot be ruled out and may represent an underexplored area.
Vasopressin Receptor Modulation: A very close structural analogue, 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 32900-36-0), is specifically noted for its use as a vasopressin V2 receptor agonist [10]. This highlights that tetrahydro-diazepine scaffolds, including potentially the pyrido variant, can be engineered to target G-protein coupled receptors (GPCRs) like vasopressin receptors, which play crucial roles in water balance, cardiovascular function, and stress responses.
The 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine scaffold offers a versatile platform for medicinal chemistry. Its core structure provides opportunities for diversification at several positions (e.g., the secondary amine NH, the pyridine nitrogen via quaternization, or through substitution on the carbon atoms), allowing for the fine-tuning of target affinity, selectivity, physicochemical properties (solubility, logP), and pharmacokinetic profiles [3] [7]. Its exploration spans from enzyme inhibitors crucial for bacterial survival to potential modulators of cellular proliferation and CNS function, underscoring its significance in contemporary drug discovery efforts.
Table 3: Pharmacological Domains Explored with Diazepine Scaffolds, Including Pyrido Derivatives
Pharmacological Area | Molecular Target | Scaffold Examples | Relevance of Pyrido[3,4-b][1,4]diazepine |
---|---|---|---|
Antibacterial | FabI (Enoyl-ACP reductase) | Pyrido[3,4-b][1,4]diazepines (e.g., 16c) | Directly validated; Improved solubility & H-bonding vs. progenitors |
Anticancer / Cytotoxic | Unknown (DNA? Topoisomerases?) | Benzo[b]pyrano[2,3-e][1,4]diazepines | Close structural analogue shows potent activity; Pyrido variant likely explorable |
Anxiolytic / Sedative | GABAA Receptor (BZD site) | 1,4-Benzodiazepines; Imidazo/Thieno-diazepines | Core diazepine structure essential for binding; Pyrido fusion potential unexplored |
Hormone Receptor Modulation | Vasopressin V2 Receptor | 1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Demonstrates GPCR targeting potential of saturated diazepines |
CAS No.: 112484-85-2
CAS No.: 10606-14-1